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Benzofuran deriv (herz)

Cat. No.: B15475750
CAS No.: 35817-13-1
M. Wt: 248.27 g/mol
InChI Key: IRBPQIXYOCSHLL-UHFFFAOYSA-N
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Description

Historical Perspectives on Benzofuran (B130515) Scaffolds in Chemistry

The journey of benzofuran chemistry began in the late 19th and early 20th centuries. The first synthesis of the parent benzofuran ring was achieved by Perkin in 1870. nih.govacs.org This initial breakthrough paved the way for extensive exploration of its chemical reactivity and the development of various synthetic methodologies. Early research focused on isolating benzofuran from natural sources like coal tar and understanding its fundamental chemical properties. wikipedia.org Over the decades, the development of new synthetic strategies, including innovative and catalytic approaches, has significantly advanced the ability of chemists to construct complex benzofuran derivatives. nih.govacs.org These historical advancements have laid a solid foundation for the contemporary study of specialized derivatives like "Benzofuran deriv (herz)."

Ubiquitous Presence of Benzofuran Derivatives in Natural Products and Synthetic Compounds Relevant to Benzofuran deriv (herz) Studies

Benzofuran motifs are widespread in nature, found in a vast array of natural products isolated from various plant families such as Asteraceae, Fabaceae, Moraceae, Rutaceae, and Liliaceae. nih.govmdpi.com These naturally occurring benzofurans exhibit a remarkable diversity of biological activities. nih.govrsc.org For instance, some are known for their antimicrobial, antitumor, and anti-inflammatory properties. nih.govrsc.org

Beyond their natural origins, synthetic benzofuran derivatives have become crucial components in medicinal chemistry and materials science. numberanalytics.comacs.org The versatility of the benzofuran scaffold allows for the creation of a multitude of derivatives with tailored properties. numberanalytics.comresearchgate.net This has led to the development of numerous synthetic compounds with potential therapeutic applications, including agents with anticancer, antibacterial, and antifungal activities. mdpi.comnih.gov The study of "Benzofuran deriv (herz)" is situated within this broader context of exploring both natural and synthetic benzofuran-containing molecules for their scientific and practical importance. nih.govresearchgate.net

Significance of Benzofuran Deriv (herz) as a Versatile Heterocyclic Motif in Contemporary Chemical and Biological Sciences

The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. rsc.orgtaylorandfrancis.com This significance stems from the unique physicochemical properties conferred by the fusion of the aromatic benzene (B151609) ring and the electron-rich furan (B31954) ring. numberanalytics.comnih.gov This arrangement allows for a variety of chemical modifications, making it a versatile building block for the synthesis of complex molecules with diverse biological targets. numberanalytics.comresearchgate.net

In contemporary research, benzofuran derivatives, including "Benzofuran deriv (herz)," are actively investigated for a wide spectrum of potential applications. These include roles as enzyme inhibitors, receptor agonists or antagonists, and agents with anticancer, antimicrobial, antiviral, and anti-inflammatory properties. taylorandfrancis.combohrium.comrsc.org The ongoing exploration of the structure-activity relationships of these derivatives continues to fuel the discovery of new lead compounds for drug development and to expand our understanding of their role in chemical and biological processes. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16O4 B15475750 Benzofuran deriv (herz) CAS No. 35817-13-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35817-13-1

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

1-(6-hydroxy-7-methoxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)ethanone

InChI

InChI=1S/C14H16O4/c1-7(2)11-6-9-5-10(8(3)15)12(16)14(17-4)13(9)18-11/h5,11,16H,1,6H2,2-4H3

InChI Key

IRBPQIXYOCSHLL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CC2=CC(=C(C(=C2O1)OC)O)C(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies for Benzofuran Deriv Herz Analogues

Catalytic Approaches in Benzofuran (B130515) Deriv (herz) Synthesis

Catalytic methods have become central to the synthesis of benzofuran analogues, offering advantages in efficiency, selectivity, and functional group tolerance. nih.govnih.gov Both transition-metal-catalyzed and, more recently, organocatalytic and biocatalytic strategies have been developed to facilitate the construction of the benzofuran ring system. nih.gov These approaches often enable the formation of complex benzofuran structures from readily available starting materials under milder reaction conditions than classical methods. nih.govnih.gov

Transition metals play a pivotal role in modern organic synthesis, and their application in the formation of benzofurans is extensive. nih.govrsc.org Catalysts based on palladium, copper, ruthenium, and gold have been instrumental in developing a diverse array of cyclization reactions to construct the benzofuran scaffold. nih.govnih.govrsc.org These reactions often proceed through mechanisms such as C-H activation, cross-coupling, and oxidative cyclization. nih.govnih.gov

Palladium catalysis is a cornerstone of benzofuran synthesis, with numerous methods leveraging its unique reactivity. nih.govnih.gov A common strategy involves the Sonogashira cross-coupling of 2-halophenols with terminal alkynes, followed by an intramolecular cyclization. jocpr.comnih.gov This approach is valued for its convenience and tolerance of various functional groups. nih.gov

In a notable example, 2-iodophenols react with terminal alkynes in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a copper(I) co-catalyst to yield 2-substituted benzofurans. nih.govnih.gov Another innovative palladium-catalyzed method involves the reaction of 2-hydroxystyrenes with iodobenzenes through a tandem C-H activation and oxidation sequence. nih.gov More recent developments include the palladium-catalyzed [4+1] cyclization of leaving group-substituted aryl ethers with cyclic vinyl methylene (B1212753) ketones to produce enantioselective dihydrobenzofurans. nih.gov

A one-pot synthesis of 2-arylbenzofurans has been achieved through the palladium-catalyzed reaction of 2-hydroxyarylacetonitriles with sodium sulfinates, proceeding via desulfinative addition and intramolecular annulation. nih.gov Furthermore, palladium nanoparticles have been utilized for the synthesis of benzofurans under ambient conditions through Sonogashira cross-coupling reactions. organic-chemistry.org

Table 1: Selected Palladium-Catalyzed Syntheses of Benzofuran Derivatives

Starting Materials Catalyst/Reagents Product Reference
2-Iodophenols, Terminal Alkynes (PPh₃)₂PdCl₂, CuI, Et₃N 2-Substituted Benzofurans nih.gov
2-Hydroxystyrenes, Iodobenzenes Pd Catalyst Benzofurans nih.gov
Aryl Ethers, Cyclic Vinyl Methylene Ketones Pd Catalyst, Ligand L, CsF Enantioselective Dihydrobenzofurans nih.gov
2-Hydroxyarylacetonitriles, Sodium Sulfinates Pd Catalyst 2-Arylbenzofurans nih.gov
2-(2-Formylphenoxy)acetonitriles, Aryl Boronic Acids Pd(OAc)₂, bpy Benzoyl-Substituted Benzofurans nih.gov
N-Tosylhydrazones, Iodobenzene-joined Alkynes (PPh₃)₂PdCl₂, PCy₃, Cs₂CO₃ Benzofuran Derivatives nih.gov

Copper catalysts offer a cost-effective and efficient alternative for the synthesis of benzofurans. nih.govnih.gov Copper-mediated oxidative annulation of phenols and unactivated internal alkynes represents a significant advancement in this area. rsc.org This method allows for the regioselective synthesis of polysubstituted benzofurans using molecular oxygen as the oxidant. rsc.org

One-pot syntheses are a hallmark of copper catalysis. For instance, the reaction of o-hydroxy aldehydes, amines, and diversely substituted alkynes in the presence of copper iodide affords amino-substituted benzofurans. nih.gov This reaction can be performed in environmentally friendly deep eutectic solvents. nih.gov Another one-pot strategy involves the reaction of salicylaldehydes, amines, and calcium carbide (as an alkyne source) catalyzed by copper bromide. nih.gov

Copper-catalyzed intramolecular C-O bond formation is another important route. The cyclization of 2-(2,2-dibromovinyl)-phenols catalyzed by copper has been used in the synthesis of various natural products. nih.gov Additionally, copper-promoted hydration/annulation of 2-fluorophenylacetylene derivatives provides a pathway to benzofuran and benzothiophene (B83047) derivatives. nih.gov

Table 2: Selected Copper-Catalyzed Syntheses of Benzofuran Derivatives

Starting Materials Catalyst/Reagents Product Reference
Phenols, Unactivated Internal Alkynes Cu Catalyst, O₂ Polysubstituted Benzofurans rsc.orgrsc.org
o-Hydroxy Aldehydes, Amines, Alkynes CuI Amino-Substituted Benzofurans nih.gov
Salicylaldehydes, Amines, Calcium Carbide CuBr, Na₂CO₃ Amino-Substituted Benzofurans nih.gov
2-(2,2-Dibromovinyl)-phenols Cu Catalyst 2-Bromobenzofurans nih.gov
2-Fluorophenylacetylene Derivatives CuI, KOH, H₂O, KI Benzofuran Derivatives nih.gov
Indole-3-acrylate, p-Benzoquinone Cu(OTf)₂ Indole-Tethered Benzofurans rsc.org

Ruthenium catalysts have also emerged as powerful tools for benzofuran synthesis. nih.gov A notable example is the ruthenium-catalyzed reaction between m-hydroxybenzoic acids and alkynes. This process proceeds through C-H alkenylation followed by an oxygen-induced annulation to form benzofuran derivatives. nih.gov

Ruthenium nanoparticles immobilized on a Lewis-acid-functionalized supported ionic liquid phase have been developed for the selective hydrogenation of benzofurans to dihydrobenzofurans. acs.org This catalytic system is highly selective, acting only on the heteroaromatic ring while preserving the aromaticity of other rings. acs.org Another approach involves the ruthenium-catalyzed C- and O-allyl isomerization of 1-allyl-2-allyloxybenzenes, followed by ring-closing metathesis to yield substituted benzofurans. organic-chemistry.org

Table 3: Selected Ruthenium-Catalyzed Syntheses of Benzofuran Derivatives

Starting Materials Catalyst/Reagents Product Reference
m-Hydroxybenzoic Acids, Alkynes Ru Catalyst, Magnesium Acetate Benzofuran Derivatives nih.gov
Benzofurans Ru@SILP-LA Dihydrobenzofurans acs.org
1-Allyl-2-allyloxybenzenes Ru Catalyst Substituted Benzofurans organic-chemistry.org

Gold catalysis, particularly with gold(III) complexes, has provided novel pathways for benzofuran synthesis, often involving the activation of alkynes. nih.govnih.gov A gold-promoted cyclization between alkynyl esters and quinols has been reported, leading to the formation of medicinally active benzofuran derivatives. nih.gov This reaction utilizes a JohnPhosAuCl/AgNTf₂ catalyst system. nih.gov

Table 4: Selected Gold(III)-Catalyzed Syntheses of Benzofuran Derivatives

Starting Materials Catalyst/Reagents Product Reference
Alkynyl Esters, Quinols JohnPhosAuCl/AgNTf₂, Ph₂SiF₂ Benzofuran Derivatives nih.gov

While transition-metal catalysis dominates the field, organocatalytic and biocatalytic approaches are gaining traction as sustainable and selective alternatives for benzofuran synthesis. nih.gov These methods avoid the use of potentially toxic and expensive heavy metals.

An example of an organocatalytic approach is the use of acetic acid to catalyze the reaction between benzoquinones and other compounds to yield benzofuran derivatives through a one-pot protocol. nih.gov Lewis acids, such as scandium triflate, have been employed to catalyze the [4+1] cycloaddition between isocyanides and ortho-quinone methides, producing amino-substituted benzofurans in high yields. nih.gov Iron(III) chloride, another Lewis acid, can mediate the intramolecular cyclization of electron-rich aryl ketones to form benzofurans. nih.gov

Photocatalytic Approaches to Benzofuran Deriv (herz)

Visible-light-mediated photocatalysis has emerged as a powerful and sustainable tool for the synthesis of functionalized benzofuran derivatives. osi.lv This approach offers an alternative to traditional thermal methods, often providing milder reaction conditions and unique reactivity.

One notable example involves the use of visible light to promote the cyclization of 1,6-enynes and bromomalonates. This method is particularly noteworthy as it proceeds without the need for a photocatalyst, oxidant, transition metal, or any other additives, highlighting its atom-economical nature. acs.orgnih.gov The reaction mechanism is proposed to follow a radical-mediated pathway involving a 5-exo-dig cyclization, followed by nucleophilic substitution and aromatization to yield the desired benzofuran derivatives. acs.orgnih.gov

Another innovative photocatalytic strategy employs an EDA complex to synthesize (phenylthio)naphtho[2,1-b]furan. In this reaction, 2-naphthol, thiophenol, and phenylacetylene (B144264) are reacted in the presence of trifluoroacetic acid (TFA) and iron(III) chloride (FeCl3) under visible light. researchgate.net

Green Chemistry Principles in Benzofuran Deriv (herz) Synthesis

The integration of green chemistry principles into synthetic methodologies is crucial for developing environmentally benign processes. This section explores solvent-free, catalyst-free, and microwave-assisted protocols, as well as strategies that maximize atom economy and reduce waste in the synthesis of benzofuran derivatives.

Solvent-Free and Catalyst-Free Methodologies

Significant progress has been made in developing solvent-free and catalyst-free methods for benzofuran synthesis, reducing the environmental impact associated with hazardous solvents and catalysts.

One approach involves the catalyst-free reaction between nitroepoxides and salicylaldehydes. acs.orgacs.org In this method, potassium carbonate (K2CO3) and dimethylformamide (DMF) are used at 110 °C, with the reactions reaching completion within 12 hours. acs.orgacs.org This methodology has been shown to produce a variety of benzofuran derivatives in yields ranging from 33% to 84%. acs.org

Electrochemical methods also offer a green and catalyst-free route to benzofuran derivatives. jbiochemtech.comresearchgate.net For instance, the electro-oxidation of N,N,N',N'-tetramethyl-benzene-1,4-diamine in the presence of barbituric acids as nucleophiles can be carried out in an aqueous phosphate (B84403) buffer solution using carbon rod electrodes. jbiochemtech.comresearchgate.net This method avoids the use of toxic solvents and catalysts, producing the desired products in good yields and purity. jbiochemtech.comresearchgate.net Similarly, the electrochemical oxidation of catechols in the presence of various nucleophiles provides a facile, one-pot, and environmentally friendly synthesis of new benzofuran derivatives. researchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has gained traction as a green technology due to its ability to significantly reduce reaction times, improve yields, and often lead to cleaner reactions with easier work-up procedures. researchgate.net This technique has been successfully applied to the synthesis of various benzofuran derivatives.

A notable microwave-assisted process involves the reaction of substituted or unsubstituted o-hydroxyacetophenone and salicylaldehyde (B1680747) with reagents like ethyl bromoacetate, omega-bromoacetophenone, or chloroacetone. researchgate.net This reaction, conducted in the presence of potassium carbonate in DMF, demonstrates the advantages of microwave heating over conventional methods, including operational simplicity and higher yields in shorter timeframes. researchgate.net

Another application is the synthesis of benzofuran-3(2H)-ones from benzoate (B1203000) substrates under microwave conditions. This method provides a rapid and facile route to these important dihydrobenzofuranones, with yields ranging from 43% to 58%. nih.govresearchgate.net

The following table summarizes the advantages of microwave-assisted synthesis over conventional heating methods for the preparation of benzofuran derivatives.

FeatureMicrowave-Assisted SynthesisConventional Heating
Reaction Time Significantly reduced researchgate.netLonger
Yield Often higher researchgate.netGenerally lower
By-products Less formation researchgate.netMore formation
Work-up Easier researchgate.netMore complex
Operation More convenient researchgate.netLess convenient

Atom-Economy and Waste Reduction Strategies

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. primescholars.com The ideal chemical process would have 100% atom economy, meaning no atoms are wasted. primescholars.com

In the context of benzofuran synthesis, several strategies have been developed to improve atom economy. For example, the visible-light-mediated cyclization of 1,6-enynes and bromomalonates is an atom-economic protocol as it proceeds without any external reagents. acs.orgnih.gov

Another example is the 1,3-dipolar cycloaddition of acetylenedicarboxylates with cyclooctyne, which generates furan (B31954) derivatives with perfect atom economy, where all atoms of the starting materials are incorporated into the product. mdpi.com While this example pertains to furan synthesis, the principle is directly applicable to the development of atom-economic routes to benzofurans.

The development of catalytic reactions, particularly those that are highly selective and efficient, is a key strategy for improving atom economy and reducing waste. For instance, a ruthenium-catalyzed dehydrative C-H alkylation of phenols with alcohols produces ortho-substituted phenols, and reaction with diols can lead to benzofuran derivatives, with water being the only byproduct. organic-chemistry.org

Novel Cyclization and Annulation Reactions for Benzofuran Deriv (herz) Skeletons

The construction of the benzofuran core often relies on innovative cyclization and annulation reactions. These reactions are pivotal in creating the heterocyclic ring system and introducing various substituents.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a powerful strategy for the synthesis of benzofuran derivatives, involving the formation of the furan ring from a single starting material containing all the necessary atoms.

A prominent example is the palladium-catalyzed intramolecular cyclization of (Z)-2-bromovinyl phenyl ethers. These ethers are generated from the addition of phenols to bromoalkynes. The subsequent cyclization proceeds via direct C-H bond functionalization to afford 2-substituted benzofurans in good yields. organic-chemistry.org

Another versatile method involves an acetylene-activated SNAr/intramolecular cyclization cascade. In this one-pot synthesis, a nucleophile reacts with a substrate containing an ortho-acetylene group. The acetylene (B1199291) group first activates the substrate for nucleophilic aromatic substitution (SNAr) and then participates in a 5-endo-dig cyclization to form the furan ring. rsc.org This transition-metal-free method is advantageous as it tolerates various functional groups and can be performed in water or water-DMSO mixtures. rsc.org

The following table provides examples of intramolecular cyclization reactions for the synthesis of benzofuran derivatives.

Starting Material(s)Key Reagents/CatalystsProduct TypeReference
Phenols and bromoalkynesPalladium catalyst2-Substituted benzofurans organic-chemistry.org
Substrates with ortho-acetylene group and nucleophilesNone (transition-metal-free)2-Substituted benzofurans rsc.org
2-Bromophenyl-3-phenylprop-2-enyl ether and electrophilesn-Butyllithium or phenyllithium (B1222949)3-Substituted-2,3-dihydrobenzofurans tandfonline.com

Organolithium-mediated intramolecular carbolithiation–cyclization offers another pathway. For instance, the reaction of 2-bromophenyl-3-phenylprop-2-enyl ether with n-butyllithium or phenyllithium leads to a tandem intramolecular carbolithiation–cyclization. The resulting lithiated intermediate can then be trapped with various electrophiles to produce 3-substituted-2,3-dihydrobenzofurans in good to excellent yields. tandfonline.com

Intermolecular Cyclization Strategies

The synthesis of the benzofuran core can be efficiently achieved through intermolecular cyclization strategies, which involve the formation of key bonds between two or more separate molecular entities in a single or sequential process. These methods are valued for their ability to bring together readily available starting materials to construct the heterocyclic system.

A notable approach involves a cascade radical cyclization/intermolecular coupling reaction. nih.gov For instance, complex benzofurylethylamine derivatives can be constructed through a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. This initiates a radical cyclization that is followed by an intermolecular radical-radical coupling, providing an expedient route to polycyclic benzofurans that are otherwise challenging to prepare. nih.gov

Another powerful intermolecular strategy is the Sonogashira coupling reaction followed by cyclization. This method is used for the synthesis of 2,3-disubstituted benzo[b]furans. rsc.org The process begins with a domino intermolecular Sonogashira coupling of substrates like 2-(2-bromophenoxy)-1-phenylethan-1-ones with terminal acetylenes. This is followed by an intramolecular carbanion-yne cyclization in a 5-exo-dig manner and subsequent double-bond isomerization to yield the final product. rsc.org The coupling of an ortho-halophenol with an alkyne under Sonogashira conditions can also lead to the benzofuran nucleus through a simultaneous cyclization. rsc.org Research has shown that PdCl2(PPh3)2 is a more efficient catalyst than Pd(PPh3)4, and iodophenols react better than bromophenols in this transformation. rsc.org

Furthermore, the synthesis of 2-substituted indoles and benzofurans can be accomplished via a nucleophilic aromatic substitution (SNAr) followed by a 5-endo-dig cyclization. rsc.org In this sequence, an ortho-acetylene group on an aromatic ring serves a dual purpose: it activates the substrate for the initial intermolecular SNAr reaction with a nucleophile (like a phenol) and then provides the carbon framework for the subsequent intramolecular cyclization to form the furan ring. rsc.org This transition metal-free method tolerates brominated and chlorinated substrates and can be performed in water or DMSO-water mixtures. rsc.org

Strategy Key Reactants Catalyst/Reagent Key Features
Cascade Radical Cyclization/Intermolecular Coupling2-Azaallyl anions, 2-Iodo aryl allenyl ethersSingle-Electron Transfer (SET)Forms complex benzofurylethylamine derivatives; mild and broadly applicable. nih.gov
Sonogashira Coupling/Cyclizationo-Halophenols, Terminal alkynesPdCl2(PPh3)2, CuIEfficient for 2,3-disubstituted benzofurans; iodophenols are more reactive. rsc.org
Acetylene-Activated SNAr/Cyclizationo-Haloaryl acetylenes, PhenolsBase (e.g., K2CO3)Transition metal-free; acetylene group acts as both activator and scaffold. rsc.org

One-Pot Tandem Reactions for Benzofuran Deriv (herz) Construction

One-pot tandem reactions represent a highly efficient and atom-economical approach to synthesizing benzofuran derivatives, as they minimize synthetic steps and maximize molecular complexity in a single operation. rsc.org These strategies are attractive because they avoid the isolation of intermediates, saving time and resources. rsc.org

A notable example is the tandem Blaise–Nenitzescu reaction. rsc.org This one-pot process involves the reaction of a Blaise reaction intermediate, specifically the zinc bromide complex of a β-enaminoester, with a 1,4-benzoquinone. rsc.org Instead of the expected indole (B1671886) formation (Nenitzescu reaction), this tandem sequence surprisingly yields 5-hydroxy-α-(aminomethylene)benzofuran-2(3H)-ones in good to excellent yields. rsc.org

Palladium-catalyzed tandem reactions are also prominent in benzofuran synthesis. nih.gov One such method involves a tandem Heck reaction/oxidative cyclization sequence starting from 2-hydroxystyrenes and iodobenzenes. nih.gov Another palladium-catalyzed one-pot synthesis of 2-arylbenzofurans proceeds via a tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates, which involves desulfinative addition and intramolecular annulation. nih.gov This route has proven to be scalable to the gram level. nih.gov

Heteroannulation of benzoquinones provides another avenue for one-pot benzofuran synthesis. dtu.dkdtu.dk Under acetic acid catalysis, benzoquinone derivatives can undergo heteroannulation with cyclohexanones or even with themselves to produce various benzofuran structures. dtu.dkdtu.dk For instance, the reaction between 2-hydroxycyclohex-2-en-1-one and benzoquinone (BQ) in refluxing acetic acid yields 4-hydroxy-1,2,3,6,7,8-hexahydrodibenzofuran-9-one. dtu.dk

Additionally, a novel cascade reaction promoted by an alkali base has been established for the one-pot synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-one derivatives. royalsocietypublishing.org This process uses N-substituted (ortho-hydroxy)aryl glycine (B1666218) esters as Michael donors, which react with α,β-unsaturated carbonyl compounds. The cascade involves a Michael addition followed by an intramolecular lactonization, mediated efficiently by cesium carbonate. royalsocietypublishing.org

Tandem Reaction Starting Materials Catalyst/Promoter Product Type
Blaise–Nenitzescu ReactionNitriles, Ethyl bromoacetate, Zinc, 1,4-BenzoquinoneZinc5-Hydroxy-α-(aminomethylene)benzofuran-2(3H)-ones rsc.org
Heck/Oxidative Cyclization2-Hydroxystyrenes, IodobenzenesPalladium catalyst2-Arylbenzofurans nih.gov
Desulfinative Addition/Annulation2-Hydroxyarylacetonitriles, Sodium sulfinatesPalladium catalyst2-Arylbenzofurans nih.gov
HeteroannulationBenzoquinones, CyclohexanonesAcetic Acid (AcOH)Fused and substituted benzofurans dtu.dkdtu.dk
Michael Addition/LactonizationN-substituted (o-hydroxy)aryl glycine esters, α,β-Unsaturated carbonylsCesium Carbonate (Cs2CO3)3-Alkyl-3-N-substituted aminobenzofuran-2(3H)-ones royalsocietypublishing.org

Oxidative Cyclization Methodologies

Oxidative cyclization is a cornerstone in the synthesis of benzofurans, providing a direct method to form the heterocyclic ring through the creation of a C–O bond coupled with an oxidation step. These reactions often utilize transition metal catalysts or hypervalent iodine reagents. nih.govorganic-chemistry.org

A widely used method is the palladium-catalyzed oxidative cyclization of ortho-alkenylphenols. nih.gov For example, a regioselective 5-exo-trig intramolecular oxidative cyclization of ortho-cinnamyl phenols using a catalyst like [PdCl2(CH3CN)2] with benzoquinone (BQ) as the oxidant yields functionalized 2-benzyl benzo[b]furans. organic-chemistry.org Similarly, o-allylphenol derivatives can undergo oxidative cyclization using a PdCl2(C2H4)2 catalyst and BQ as the oxidant. nih.gov

Iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes offers a metal-free alternative for synthesizing 2-arylbenzofurans. nih.govorganic-chemistry.org This reaction can be performed using a catalytic amount (10 mol%) of (diacetoxyiodo)benzene (B116549) [PhI(OAc)2] in the presence of a stoichiometric oxidant like m-chloroperbenzoic acid (m-CPBA), affording products in good to excellent yields. nih.govorganic-chemistry.org A stoichiometric amount of PhI(OAc)2 can also be used directly to mediate the cyclization. organic-chemistry.org

Iron(III) chloride (FeCl3) has been employed to mediate the intramolecular cyclization of electron-rich aryl ketones. This method constructs the benzofuran ring via a direct oxidative aromatic C–O bond formation. The presence of an alkoxy substituent on the benzene (B151609) ring of the substrate is crucial for the reaction's efficiency. nih.gov

Furthermore, a Pd(II)-catalyzed Wacker-type reaction represents an efficient protocol for the oxidative cyclization of olefins. rsc.org This has been successfully applied to the cyclization of suitable benzofuran precursors at moderate temperatures to give the desired product in satisfactory yields. rsc.org

Methodology Substrate Catalyst/Reagent Oxidant Product
Palladium-Catalyzed Annulationo-Cinnamyl phenols[PdCl2(CH3CN)2]Benzoquinone (BQ)2-Benzyl benzo[b]furans organic-chemistry.org
Iodine(III)-Catalyzed Cyclization2-Hydroxystilbenes(Diacetoxyiodo)benzene [PhI(OAc)2] (catalytic)m-Chloroperbenzoic acid (m-CPBA)2-Arylbenzofurans nih.govorganic-chemistry.org
Iron-Mediated CyclizationElectron-rich aryl ketonesIron(III) chloride (FeCl3)N/A (Substrate oxidation)Substituted benzofurans nih.gov
Wacker-type Oxidative CyclizationUnsaturated benzofuran precursor (e.g., containing an olefin)PdCl2CuCl/O2Core benzofuran structure rsc.org

Derivatization and Functionalization Strategies for Benzofuran Deriv (herz)

The direct functionalization of the pre-formed benzofuran scaffold is a highly valuable strategy for rapidly generating analogues for structure-activity relationship (SAR) studies in drug discovery. hw.ac.ukhw.ac.uk C–H functionalization, in particular, has emerged as a powerful tool for derivatization, targeting the C2 and C3 positions of the benzofuran ring. hw.ac.ukhw.ac.uk

The C2 position of benzofuran has a pKa of approximately 33 (in THF), making its proton the most acidic and thus a prime site for metallation and subsequent functionalization. hw.ac.uk In contrast, the C3-position is generally more nucleophilic than the corresponding position in benzothiophene. hw.ac.uk These intrinsic properties are exploited in various derivatization methodologies. hw.ac.uk

C–H Alkylation and Arylation: Transition metal catalysis is frequently employed for the regioselective C2-alkylation of benzofurans. hw.ac.uk For example, a ruthenium catalyst, RuCl2(PPh3)3, in the presence of AgOAc and K2CO3, can direct the alkylation of 3-formylbenzofurans with acrylates. hw.ac.uk Palladium catalysis is central to C-H arylation. An 8-aminoquinoline (B160924) (8-AQ) directing group can be used to steer the C-H arylation to the C3 position of benzofuran-2-carboxamides, a process that proceeds through a proposed Pd(II)/Pd(IV) catalytic cycle. nih.gov

C-Heteroatom Bond Formation and Other Functionalizations: Beyond C-C bond formation, methods for introducing heteroatoms have been developed. This includes carboxylations, carbamoylations, and direct C-heteroatom bond formations. hw.ac.uk For instance, direct metal-free C-H functionalization can achieve azidation and alkoxylation of the benzofuran core. organic-chemistry.org Copper-catalyzed phosphonation at the C2 and C3 positions of benzofuran has also been reported using trialkyl phosphites. nih.gov

Transamidation: A powerful strategy for derivatizing benzofuran-2-carboxamides involves a combination of C-H functionalization followed by transamidation. nih.gov After a directed C-H arylation at the C3 position, the 8-aminoquinoline directing group can be removed and replaced with various other amines. nih.gov This is efficiently achieved in a two-step, one-pot protocol where the amide is first activated with Boc2O/DMAP, followed by the introduction of a new amine nucleophile, providing access to a diverse library of C3-substituted benzofuran-2-carboxamides. nih.gov

Functionalization Type Position Method Catalyst/Reagent Key Features
C-H AlkylationC2Formyl-directed reaction with acrylatesRuCl2(PPh3)3, AgOAc, K2CO3Provides linear or branched products depending on the acrylate. hw.ac.uk
C-H ArylationC38-Aminoquinoline directed C-H arylationPd(OAc)2, Ag2CO3Enables synthesis of C3-aryl benzofuran-2-carboxamides. nih.gov
C-H PhosphonationC2 and C3Reaction with trialkyl phosphitesCopper catalystIntroduces phosphonate (B1237965) groups. nih.gov
TransamidationC2-carboxamidePost-C-H functionalization modificationBoc2O, DMAP, then amine nucleophileHighly efficient one-pot protocol for diversifying amide functionality. nih.gov

Advanced Spectroscopic and Structural Characterization of Benzofuran Deriv Herz Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of benzofuran (B130515) compounds. Through various NMR experiments, it is possible to map out the carbon-hydrogen framework and establish the connectivity between different parts of the molecule. ipb.ptmdpi.com

Proton (¹H) and Carbon (¹³C) NMR Techniques

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide information about the chemical environment of hydrogen and carbon atoms, respectively. nih.govmdpi.comresearchgate.net

In ¹H NMR spectra of benzofuran derivatives, the protons on the heterocyclic furan (B31954) ring typically appear at distinct chemical shifts. For the parent benzofuran, the proton at position 2 (H-2) resonates around 7.52 ppm, while the H-3 proton is found near 6.66 ppm. chemicalbook.comhmdb.ca The aromatic protons on the benzene (B151609) ring appear in the range of 7.1 to 7.5 ppm. chemicalbook.com Substituents on the benzofuran skeleton can cause significant shifts in these values, providing clues to their location. For instance, in some substituted benzofurans, a methyl group signal may appear as a singlet between 2.55-2.58 ppm. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. researchgate.net For the unsubstituted benzofuran, the carbon atoms of the furan ring, C-2 and C-3, resonate at approximately 144.9 ppm and 106.6 ppm, respectively. The carbons of the fused benzene ring show signals in the aromatic region, typically between 111 and 155 ppm. spectrabase.com The specific chemical shifts are highly dependent on the solvent and the nature of any substituents.

Table 1: Example ¹H and ¹³C NMR Chemical Shifts (δ) for Unsubstituted Benzofuran

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C2 7.52 144.9
C3 6.66 106.6
C3a - 127.4
C4 7.49 122.8
C5 7.19 124.3
C6 7.13 121.4
C7 7.42 111.4
C7a - 154.9

Note: Data is illustrative and can vary based on experimental conditions. chemicalbook.comspectrabase.com

Advanced 2D NMR Spectroscopy (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning complex structures by revealing correlations between different nuclei. ipb.ptyoutube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling). sdsu.edu It helps to establish the sequence of protons within a spin system, for example, tracing the connectivity of protons around the aromatic ring. youtube.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. sdsu.edu It is a powerful tool for assigning carbon signals based on the chemical shifts of their attached protons, which are often more easily distinguished. ipb.ptresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between protons and carbons over two or three bonds (²J and ³J couplings). sdsu.edu HMBC is particularly valuable for connecting different fragments of a molecule, such as linking substituents to the benzofuran core or establishing the fusion pattern of the rings by observing correlations between protons on one ring and carbons on the other. ipb.ptmdpi.comresearchgate.net For example, key HMBC cross-peaks can confirm the structure by showing correlations between dihydrofuran protons and quaternary aromatic carbons. researchgate.net

DEPT-135 NMR Applications

DEPT (Distortionless Enhancement by Polarization Transfer) , specifically the DEPT-135 experiment, is used to differentiate between carbon atom types. In a DEPT-135 spectrum, methine (CH) and methyl (CH₃) groups appear as positive signals, while methylene (B1212753) (CH₂) groups appear as negative signals. Quaternary carbons (C) are not observed. This technique is highly effective for confirming the number of attached hydrogens for each carbon in the molecule, which is essential for piecing together the final structure of a benzofuran derivative. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of benzofuran derivatives and gaining structural insights through the analysis of their fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.

When a benzofuran derivative is ionized in the mass spectrometer, it forms a molecular ion (M⁺). This ion is often unstable and breaks down into smaller, characteristic fragment ions. gbiosciences.com The fragmentation pathways are influenced by the structure of the benzofuran core and its substituents.

Common fragmentation reactions include the loss of small neutral molecules like carbon monoxide (CO), methanol (B129727) (MeOH), or water (H₂O), depending on the functional groups present. nih.govscispace.com For example, studies on protonated benzofuran neolignans show that upon collision-induced dissociation, the compounds fragment into various product ions, with some being diagnostic for specific structural features like hydroxyl or methoxyl groups. nih.govresearchgate.net The formation of a 2-substituted benzofuran fragment ion has been observed in the mass spectra of certain related heterocyclic systems. nih.gov The analysis of these patterns allows researchers to deduce the nature and position of substituents on the benzofuran skeleton. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation, which excites molecular vibrations (stretching and bending). youtube.comvscht.cz

Benzofuran derivatives exhibit a set of characteristic IR absorption bands that confirm the presence of the benzofuran core and its substituents. acs.org

Table 2: Characteristic IR Absorption Bands for Benzofuran Derivatives

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3100 - 3000
Aromatic C=C Stretching 1600 - 1450
Furan Ring C-O-C Stretching 1250 - 1020 acs.org
Substituted C=O (e.g., ketone) Stretching 1730 - 1635 nih.govpressbooks.pub
Substituted O-H (e.g., alcohol/phenol) Stretching (broad) 3650 - 3400
Substituted N-H (e.g., amine) Stretching ~3400

Note: These ranges are approximate and can be influenced by the specific molecular structure and sample state. mdpi.comvscht.czchemicalbook.comnist.govlibretexts.org

The C-O-C stretching of the furan ring is a key indicator. acs.org Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. pressbooks.pub The presence of substituents introduces other characteristic bands; for example, a carbonyl (C=O) group from a ketone or ester will show a strong, sharp absorption typically between 1730 and 1635 cm⁻¹. nih.govpressbooks.pub

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. libretexts.orgrsc.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org

The benzofuran ring system is a chromophore, a part of a molecule that absorbs light, due to its conjugated π-electron system. uobabylon.edu.iq The UV-Vis spectrum of a benzofuran derivative typically shows absorption bands corresponding to π → π* transitions. The position of the absorption maximum (λ_max) and the intensity of the absorption are sensitive to the extent of conjugation and the nature of the substituents attached to the ring. researchgate.netresearchgate.net

For example, extending the conjugation of the benzofuran system or adding electron-donating or electron-withdrawing groups can cause a shift in the absorption bands to longer wavelengths (a bathochromic or red shift) or shorter wavelengths (a hypsochromic or blue shift). uobabylon.edu.iqresearchgate.net This makes UV-Vis spectroscopy a useful tool for confirming the presence of the conjugated benzofuran system and for gaining qualitative insights into its electronic structure. libretexts.org

Single Crystal X-Ray Diffraction (SC-XRD) for Absolute Stereochemistry and Conformation

Single Crystal X-Ray Diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of a molecule. Furthermore, for chiral molecules, SC-XRD can be employed to determine the absolute stereochemistry, a critical aspect in understanding the biological activity of pharmaceutical compounds. The application of SC-XRD to benzofuran derivatives has been instrumental in elucidating their precise molecular architectures.

In another study, the configurations of the Δ7,8-double bond in two related benzofuran derivatives, albaphenol A and nigranol A, were unambiguously established using XRD analysis. mdpi.com This was crucial in differentiating the Z and E isomers, respectively, which could not be definitively assigned based on other spectroscopic methods alone. mdpi.com The crystallographic data for these compounds, including unit cell dimensions and space groups, have been deposited in the Cambridge Crystallographic Data Centre (CCDC), making them accessible for further computational and structural analyses. mdpi.com

The investigation of a chloro-substituted benzofuran derivative, C16H13ClO4, by SC-XRD revealed its crystallization in the monoclinic system with the space group P21/c. dtu.dk The precise determination of its crystal structure provides a basis for understanding the impact of the chloro substituent on the molecular packing and intermolecular interactions within the crystal lattice. dtu.dk

These examples underscore the power of SC-XRD in providing definitive structural data for benzofuran derivatives. The detailed information obtained from these studies is crucial for establishing structure-activity relationships and for the rational design of new derivatives with desired properties.

Interactive Data Tables of Crystallographic Parameters for Selected Benzofuran Derivatives

The following tables summarize key crystallographic data obtained from the SC-XRD analysis of several benzofuran derivatives.

Table 1: Crystallographic Data for 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester asianpubs.org

ParameterValue
Molecular Formula C₁₅H₁₂N₂O₇
Formula Weight 332.27
Crystal System Triclinic
Space Group P-1
a (Å) 9.268(13)
b (Å) 11.671(15)
c (Å) 15.414(2)
α (°) 75.185(5)
β (°) 72.683(5)
γ (°) 71.301(5)
Volume (ų) 1483.8(3)
Z 4
Calculated Density (g/cm³) 1.487
CCDC Number 831573

Table 2: Selected Bond Lengths and Angles for 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester asianpubs.org

Bond/AngleLength (Å) / Angle (°)
N-O distances 1.214(2) - 1.219(2)
C-N distances 1.389(2) - 1.463(2)
C8-C7-N5-C15 Torsion Angle 109.6(2)
C8-C7-N5-C31 Torsion Angle -66.7(3)

Table 3: Crystallographic Data for Albaphenol A (1) and Nigranol A (6) mdpi.com

ParameterAlbaphenol A (1)Nigranol A (6)
Molecular Formula C₁₃H₁₂O₃C₁₃H₁₂O₃
Formula Weight 216.23216.23
Crystal System Not specifiedNot specified
Space Group P-1P-1
a (Å) Not specified7.198
b (Å) Not specified17.49
c (Å) Not specified18.505
α (°) Not specified97.983(2)
β (°) Not specified93.2845(18)
γ (°) Not specified92.216(2)
Z Not specified4
CCDC Number 22672212267218

Table 4: Crystallographic Data for C16H13ClO4 dtu.dk

ParameterValue
Molecular Formula C₁₆H₁₃ClO₄
Formula Weight 304.71
Crystal System Monoclinic
Space Group P21/c
a (Å) 12.0554(3)
b (Å) 7.2442(1)
c (Å) 15.3414(3)
β (°) 95.954(2)
Volume (ų) 1332.56(5)
Z 4
Calculated Density (g/cm³) 1.519
CCDC Number 2046513

Computational and Theoretical Investigations of Benzofuran Deriv Herz

Quantum Chemical Studies of Benzofuran (B130515) Derivatives

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable for understanding the fundamental properties of benzofuran derivatives. These methods allow for the detailed examination of electronic structure, reactivity, and other molecular characteristics. semanticscholar.orgwuxiapptec.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. youtube.com For benzofuran derivatives, DFT methods, such as B3LYP and GGA-PBE, are frequently used to optimize molecular geometries and predict various properties. physchemres.orgsemanticscholar.org For instance, a study on 2-phenylbenzofuran (B156813) derivatives found that the GGA-PBE functional provided results in good agreement with experimental data. physchemres.org These calculations are crucial for understanding the stability and reactivity of different isomers and conformers. semanticscholar.org

The reactivity of benzofuran derivatives can be effectively analyzed using DFT-based descriptors. semanticscholar.orgresearchgate.net These descriptors, derived from the calculated electronic structure, provide insights into how molecules will interact in chemical reactions. For example, DFT has been used to predict the regioselectivity of cyclization reactions in the synthesis of benzofuran cores, with calculations of HOMO and 13C NMR data helping to anticipate the major products. wuxiapptec.com Furthermore, DFT calculations have been employed to study the antioxidant potential of benzofuran-stilbene hybrids by examining their electronic properties. rsc.org

The choice of functional and basis set in DFT calculations is critical for obtaining accurate results. For example, in a study of 7-methoxy-benzofuran-2-carboxylic acid, the B3LYP/6311+(d,p) level of theory was used to explore its molecular properties. jetir.org Similarly, the electronic properties of a series of benzofuran derivatives were investigated at the B3LYP/6–31 G (d,p) level to establish a quantitative structure-activity relationship (QSAR) for their antioxidant activity. researchgate.net

Table 1: Examples of DFT Functionals and Basis Sets Used in Benzofuran Derivative Studies

Benzofuran DerivativeDFT FunctionalBasis SetApplicationReference
2-PhenylbenzofuranGGA-PBE, BVP86, meta-GGA-TPSS6-31G(d,p)Geometry Optimization, NLO Properties physchemres.org
Benzofused thieno[3,2-b]furansB3LYP6-311G*Stability and Reactivity Analysis semanticscholar.org
7-Methoxy-benzofuran-2-carboxylic acidB3LYP6311+(d,p)Molecular Property Exploration jetir.org
Benzofuran derivativesB3LYP6–31 G (d,p)QSAR for Antioxidant Activity researchgate.net
DibenzofuranB3LYP6-311G(d, p)Electronic and Thermodynamic Properties nepjol.info

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the reactive behavior of molecules by visualizing the charge distribution. jetir.org The MEP map reveals regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for predicting sites of chemical reactions. jetir.orgnih.gov

For benzofuran derivatives, MEP analysis helps to identify the most probable sites for electrophilic and nucleophilic attacks. nih.gov For example, in a study of dibenzofuran, MEP analysis showed negative potential localized around the benzene (B151609) ring and oxygen atom, indicating nucleophilic regions, while positive potential was found around the hydrogen atoms, indicating electrophilic regions. nepjol.info Similarly, for a substituted benzofuran derivative, MEP analysis identified the nitrogen atom with an attached hydrogen as the most potent site for a nucleophilic attack due to its high electronegativity. nih.gov This information is vital for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the structure-activity relationship of these compounds. jetir.org

The MEP is calculated from the total electron density and provides a visual representation of the electrostatic potential on the molecular surface. Different colors on the MEP map represent different potential values, typically with red indicating negative potential (electron-rich) and blue indicating positive potential (electron-poor).

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edumaterialsciencejournal.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. wisc.edu This method is particularly useful for quantifying hyperconjugative interactions and charge delocalization, which contribute to molecular stability. materialsciencejournal.orgicm.edu.pl

In the context of benzofuran derivatives, NBO analysis reveals the nature of intramolecular bonding and the extent of electron delocalization. materialsciencejournal.orgicm.edu.pl For example, in a study of 2-phenylbenzofuran, NBO analysis was used to understand the interactions between lone pairs and antibonding orbitals, which are indicative of the molecule's electronic stability. physchemres.org The analysis can quantify the stabilization energy (E(2)) associated with these interactions, where a larger E(2) value signifies a more intense interaction between electron donors and acceptors. materialsciencejournal.org

Table 2: Key Interactions from NBO Analysis of a Benzofuran Derivative

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
n2 (O15)π(C1-C6)22.01Lone Pair -> Antibonding π
n2 (O15)π(C7-C8)22.91Lone Pair -> Antibonding π
Data from a study on 2-phenylbenzofuran. physchemres.org

Band Gap Energies and Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of molecules. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. nih.gov

For benzofuran derivatives, the analysis of HOMO-LUMO energies and their distribution provides valuable insights. For instance, a smaller HOMO-LUMO energy gap in a benzofuran derivative was correlated with higher polarizability and reactivity. jetir.org The HOMO and LUMO energy levels can also be tuned by introducing different substituents to the benzofuran core, which in turn affects the electronic and optical properties of the molecule. nih.govrsc.org

The distribution of the HOMO and LUMO across the molecule can predict the most likely sites for electron donation (HOMO) and electron acceptance (LUMO). rsc.org In a study of benzofuran-stilbene hybrids, the frontier molecular orbital analysis helped to predict the antioxidative reaction sites. rsc.org Similarly, in a study of cyanovinyl-benzofuran derivatives, the HOMO and LUMO levels were calculated to understand their emission properties. researchgate.net

Table 3: Calculated HOMO, LUMO, and Energy Gap for a Benzofuran Derivative

OrbitalEnergy (eV)
HOMO-0.26751
LUMO-0.18094
Energy Gap (ΔE) -0.08657
Data from a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling of Benzofuran Derivatives

Quantitative Structure-Activity Relationship (QSAR) and molecular modeling are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. physchemres.orgresearchgate.net These methods are widely applied in drug discovery and materials science to predict the activity of new compounds and to guide the design of more potent molecules. nih.gov

2D and 3D-QSAR Model Development and Validation

Both 2D and 3D-QSAR models have been successfully developed for benzofuran derivatives to understand and predict their biological activities.

2D-QSAR models correlate biological activity with 2D descriptors that can be calculated from the chemical structure, such as molecular weight, logP, and various topological and electronic parameters. researchgate.netmdpi.com For example, a 2D-QSAR study on a series of benzofuran-based vasodilators identified key descriptors that govern their activity. mdpi.comnih.gov The statistical quality of these models is assessed using parameters like the squared correlation coefficient (R²), cross-validated R² (R²cv), and the F-test value. physchemres.org A statistically significant 2D-QSAR model was developed for benzofuran-based vasodilators, which helped in understanding the factors controlling their pharmacological properties. mdpi.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. nih.govnih.gov These models use steric and electrostatic fields to build a relationship with biological activity. nih.gov A 3D-QSAR study on benzofuran-3-yl-(indol-3-yl)maleimides (B10847031) as GSK-3β inhibitors helped to determine the correct binding mode of these compounds. nih.gov The resulting models, often visualized as contour maps, highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, thus providing valuable guidance for lead optimization. tandfonline.com

Validation is a critical step in QSAR model development to ensure its predictive power. nih.gov This is typically done using an external test set of compounds that were not used in the model development. nih.gov Both 2D and 3D-QSAR models for benzofuran derivatives have been validated to demonstrate their reliability in predicting the activity of new analogs. mdpi.comtandfonline.comrsc.org

Table 4: Statistical Parameters for a 2D-QSAR Model of Benzofuran-Based Vasodilators

ParameterValue
N (Number of compounds)24
n (Number of descriptors)4
0.816
R²cvOO (Leave-one-out)0.731
R²cvMO (Leave-many-out)0.772
F (F-test value)21.103
s² (Standard deviation)6.191 × 10⁻⁸
Data from a study on 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids. mdpi.comnih.gov

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) methods used to correlate the biological activity of a series of compounds with their 3D molecular properties. iupac.orgijpsonline.com These techniques are instrumental in drug design, providing predictive models and guiding the synthesis of new, more potent derivatives.

In a study of benzimidazole (B57391) derivatives with trichomonicidal activity, CoMFA and CoMSIA models were developed to understand the structural requirements for their biological function. nih.gov The best CoMFA model yielded a high correlation coefficient (r²) of 0.936 and a cross-validated correlation coefficient (q²) of 0.634. nih.gov The optimal CoMSIA model also demonstrated good predictive ability with an r² of 0.858 and a q² of 0.642. nih.gov These statistical values indicate robust and predictive models. The contour maps generated from these analyses highlighted that substituents at the 2- and 6-positions of the benzimidazole ring are crucial for potent trichomonicidal activity. nih.gov

Similarly, a 3D-QSAR study on a series of tetrahydroquinoline-derivative inhibitors targeting LSD1 utilized CoMFA and CoMSIA to establish predictive models. The CoMFA model showed a q² of 0.778 and an R²pred of 0.709, while the CoMSIA model had a q² of 0.764 and an R²pred of 0.713, both indicating good statistical and predictive power. researchgate.net

CoMSIA is often considered superior to CoMFA as it includes additional descriptors for hydrogen bond donors, hydrogen bond acceptors, and hydrophobic fields, providing a more comprehensive analysis of molecular interactions. researchgate.netontosight.ai The contour maps produced by CoMSIA are often easier to interpret as they highlight regions within the ligand skeleton that require specific physicochemical properties for activity, offering a more direct guide for designing new compounds. nih.gov

Table 1: Statistical Parameters of CoMFA and CoMSIA Models for Benzimidazole Derivatives

Model
CoMFA 0.936 0.634
CoMSIA 0.858 0.642

Data from a study on benzimidazole derivatives with trichomonicidal activity. nih.gov

Molecular Docking Simulations with Benzofuran Deriv (herz) Ligands

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to predict the binding mode and affinity of a ligand to a protein's active site.

Several studies have employed molecular docking to investigate the interaction of benzofuran derivatives with various protein targets. For instance, a series of new benzofuran derivatives were synthesized and their potential as anticancer agents was evaluated through molecular docking studies against PI3K and VEGFR-2. researchgate.net In another study, benzofuran derivatives were docked into the active site of Mycobacterium tuberculosis polyketide synthase 13 (Pks13) to assess their potential as anti-tuberculosis agents. nih.gov The docking scores of some of the designed compounds were comparable to or even better than the standard inhibitor. nih.gov

In a study targeting lysine-specific demethylase 1 (LSD1), molecular docking was used to analyze the binding of newly designed benzofuran derivatives. The results indicated that the designed molecules were more stable in the LSD1 pocket than the most active synthesized molecule. researchgate.net Similarly, docking studies of benzofuran derivatives with antibacterial properties were carried out against the 1aj6 protein, revealing strong binding affinities for several compounds. researchgate.net

Table 2: Docking Scores of Benzofuran Derivatives against Various Protein Targets

Compound Target Protein Binding Affinity (kcal/mol)
BF3 Mtb Pks13 -14.23
BF4 Mtb Pks13 -14.82
BF8 Mtb Pks13 -14.11
TAM-16 (Standard) Mtb Pks13 -14.61
M5k 1aj6 -10.4
M5l 1aj6 -9.8
M5m 1aj6 -9.5
M5n 1aj6 -10.2
M5o 1aj6 -9.9

Data compiled from studies on anti-tuberculosis and antibacterial benzofuran derivatives. researchgate.netnih.gov

The prediction of protein-ligand interactions is a cornerstone of drug discovery. nih.gov Computational methods are essential for narrowing down the vast search space of potential drug candidates. nih.gov Ligand-protein interaction analysis, often following molecular docking, provides detailed insights into the specific molecular interactions that stabilize the ligand-protein complex.

In the study of benzofuran derivatives as LSD1 inhibitors, key amino acid residues such as Val288, Ser289, Gly314, Thr624, and Lys661 were identified as playing a crucial role in the activity of the compounds. researchgate.net For new 6-aminomethylbenzofuranones, the serine residues S3.36 and S5.46 in the 5-HT₂A and D₂ receptors were identified as molecular keys explaining the differences in affinity and selectivity. acs.org The ability of these compounds to form one or two hydrogen bonds with these key residues appeared to explain their affinity differences. acs.org

Similarly, in the investigation of 4-nitrophenyl-functionalized benzofurans binding to bovine serum albumin (BSA), docking studies revealed specific interactions. For the monofuranic derivative (BF1), interactions within the interior of monomeric BSA involved hydrophobic interactions with Leu-189 and Ile-455, and hydrogen bonding with Glu-424, Ser-428, and Lys-431. nih.gov

Conformational analysis within the binding pocket of a target protein is crucial for understanding how a ligand adapts its shape to fit the active site. Molecular docking simulations provide valuable information about the preferred conformation of a ligand upon binding.

A comparative study of a benzomonofuran (BF1) and a benzodifuran (BDF1) derivative binding to BSA showed different preferred conformations and binding locations. nih.govnih.gov The monofuranic derivative, BF1, was preferentially housed in the interior of the protein structure. nih.govnih.gov In contrast, the difuranic derivative, BDF1, was predicted to bind to the albumin surface. nih.govnih.gov When docked to dimeric BSA, BF1 was found to bind to the inner region of one of the monomers, while BDF1 was predicted to bind at the interface between the two BSA monomers. mdpi.com This difference in binding mode was also reflected in their experimentally determined binding affinities. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Benzofuran Deriv (herz)

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide insights into the dynamic behavior of ligand-protein complexes, assessing their stability and flexibility.

MD simulations were performed on several benzofuran derivatives with varying activities against LSD1 to understand the reasons for their activity differences through their interaction with the enzyme. researchgate.net The stability of the most potent benzofuran-1,3,4-oxadiazole derivatives (BF3, BF4, and BF8) in the active site of the Mtb Pks13 enzyme was confirmed through 250 ns MD simulations, indicating their potential as stable inhibitors. nih.gov

In another study, MD simulations were conducted on a newly identified inhibitor of Mcl-1, a 3,3-diphenyl-2-benzofuran-1-one derivative, to support the stability of the compound within the binding pocket. researchgate.net These simulations are crucial for validating the results of molecular docking and for providing a more realistic picture of the ligand-protein interaction in a dynamic environment.

Mechanistic Biological Studies of Benzofuran Deriv Herz Compounds

Anticancer and Antiproliferative Mechanisms of Benzofuran (B130515) Deriv (herz)

Benzofuran-based compounds have been shown to combat cancer through a variety of mechanisms, targeting fundamental processes of cancer cell growth and survival. These mechanisms include the induction of programmed cell death (apoptosis), interference with cell division, inhibition of crucial enzymes, disruption of signaling pathways, and the generation of cytotoxic reactive oxygen species.

Induction of Apoptosis and Cell Cycle Modulation

A primary strategy by which benzofuran derivatives exhibit their anticancer effects is by inducing apoptosis and modulating the cell cycle. nih.govnih.govnih.gov

Many benzofuran derivatives trigger apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. mdpi.comfrontiersin.org For instance, the synthetic derivative BL-038 induces apoptosis in human chondrosarcoma cells by causing mitochondrial dysfunction. mdpi.com This leads to the release of cytochrome c from the mitochondria, a critical step in activating the caspase cascade, which executes the apoptotic process. nih.govmdpi.com Similarly, a benzofuran-isatin conjugate, Compound 5a, has been shown to upregulate the pro-apoptotic Bax protein and downregulate the anti-apoptotic Bcl-xl protein, further promoting the mitochondrial-dependent apoptosis pathway in colorectal cancer cells. nih.gov The natural derivative Moracin N also triggers mitochondrial apoptosis in non-small-cell lung carcinoma (NSCLC) cells. nih.govfrontiersin.org

In addition to inducing apoptosis, these compounds often cause cell cycle arrest, preventing cancer cells from dividing and proliferating. nih.govnih.gov A novel benzofuran lignan (B3055560) derivative, Benfur, arrests Jurkat T lymphocytes in the G2/M phase of the cell cycle. nih.gov This G2/M arrest is a common mechanism, also observed with other derivatives in cervical cancer cells (SiHa and HeLa), lung cancer cells (A549), and liver cancer cells (HepG2). nih.govnih.gov This arrest is often linked to the disruption of proteins essential for mitosis, such as Cyclin B1. nih.gov Some compounds, like the benzofuran-isatin conjugate 5a, can induce arrest at different phases depending on the cell type, causing G1/G0 arrest in HT29 cells and G2/M arrest in SW620 cells. nih.gov

Inhibition of Key Enzymes (e.g., LSD1, Farnesyltransferase)

Benzofuran derivatives can function as potent inhibitors of enzymes that are critical for cancer cell survival and proliferation. nih.govtaylorandfrancis.com

One such target is Lysine-specific demethylase 1 (LSD1), an enzyme that is overexpressed in many cancers and plays a role in gene regulation. A series of benzofuran derivatives have been specifically designed as LSD1 inhibitors. nih.govacs.org The representative compound 17i from this series demonstrated excellent LSD1 inhibition with an IC50 value of 0.065 μM and showed potent anti-proliferation activity against a range of tumor cells. nih.gov Another series of benzofuran acylhydrazones also showed promising LSD1 inhibitory activity, with compounds 21 and 22 having IC50 values of 7.2 nM and 14.7 nM, respectively. taylorandfrancis.com

Farnesyltransferase is another enzyme targeted by benzofuran derivatives. nih.govtaylorandfrancis.com This enzyme is involved in modifying proteins, including the Ras protein, which is crucial for cell signaling pathways that control growth and proliferation. By inhibiting farnesyltransferase, these compounds can disrupt these signaling pathways, leading to an anticancer effect. nih.govacs.org

Modulation of Signal Transduction Pathways (e.g., Ras pathway)

Benzofuran derivatives can exert their anticancer effects by interfering with critical signal transduction pathways that regulate cell growth, proliferation, and survival. nih.govnih.govresearchgate.net

The Ras/Raf/MEK/ERK signaling pathway is a key cascade that is often hyperactivated in cancer. The 3-formylbenzofuran derivative 3b has been shown to significantly reduce the phosphorylation level of ERK, a downstream component of this pathway. nih.gov This suggests that the compound's ability to halt cell growth and promote apoptosis in hepatocellular carcinoma cells is achieved by blocking the RAS/RAF/MEK/ERK signaling pathway. nih.gov

Another crucial pathway in cancer is the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. nih.govresearchgate.net A series of benzofuran derivatives have been developed as mTOR inhibitors. nih.govresearchgate.net Compound 30b, in particular, was found to be significantly cytotoxic and was shown to block both mTORC1 and Akt signaling. nih.gov This dual inhibition is advantageous as it may overcome the resistance mechanisms associated with rapalogs that only target mTORC1. nih.gov

Tubulin Binding and Polymerization Inhibition

The disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. Several benzofuran derivatives function as tubulin polymerization inhibitors, interfering with the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. nih.govnih.gov

These compounds often bind to the colchicine (B1669291) binding site on tubulin. nih.gov For example, compound 6a, a benzofuran-2-ylethylidene aniline (B41778) derivative, showed good inhibition of tubulin polymerization, leading to disruption of the mitotic spindle, G2/M phase cell cycle arrest, and apoptosis in HepG2 cells. nih.gov Molecular docking studies confirmed that this compound fits properly within the colchicine binding site. nih.gov Similarly, compound 30a and the benzofuran-2-carboxamide (B1298429) derivative 50g also demonstrated potent inhibition of tubulin polymerization, resulting in mitotic spindle disruption and G2/M arrest in various cancer cell lines. nih.gov

Reactive Oxygen Species (ROS) Generation

Cancer cells often have a higher basal level of reactive oxygen species (ROS) compared to normal cells, making them more vulnerable to further oxidative stress. mdpi.comexplorationpub.com Some benzofuran derivatives exploit this vulnerability by inducing excessive ROS production, leading to oxidative damage and cell death. nih.govmdpi.comresearchgate.net

The novel synthetic compound BL-038 induces apoptosis in human chondrosarcoma cells through a mechanism involving ROS generation and subsequent mitochondrial dysfunction. mdpi.com Studies have shown that benzofuran derivatives can increase the levels of intracellular ROS, which can damage lipids, proteins, and DNA, ultimately triggering apoptotic signaling. mdpi.comresearchgate.net For example, the natural derivative Moracin N has been found to trigger both apoptosis and autophagy in lung cancer cells through the accumulation of ROS. frontiersin.org This ROS generation can also suppress critical survival pathways like the AKT/mTOR pathway, further contributing to cell death. frontiersin.org Similarly, the bromo derivative of benzofuran, BM7, was found to induce apoptosis while elevating ROS levels in several human cancer cell lines. umh.es

Antimicrobial Mechanisms of Benzofuran Deriv (herz)

Benzofuran derivatives exhibit a broad spectrum of antimicrobial activity against various pathogens, including bacteria and fungi. acs.orgnih.govnih.govresearchgate.netrsc.org Their mechanisms of action are diverse and target different essential cellular processes in microbes.

For bacteria, some benzofuran derivatives act by inhibiting the chorismate mutase enzyme, which is crucial for the synthesis of aromatic amino acids in bacteria, thereby halting their growth. nih.govacs.org A series of novel benzofuran derivatives containing disulfide moieties have shown remarkable antibacterial activity against plant pathogens like Xanthomonas oryzae. acs.orgacs.org Proteomic analysis of one of the most potent compounds, V40, revealed that it likely exerts its antibacterial effect through multiple mechanisms, suggesting its potential as a versatile bactericide. acs.org

In the realm of antifungal activity, certain benzofuran derivatives target the enzyme N-myristoyltransferase (NMT). nih.govresearchgate.net NMT is essential for the modification of proteins that are vital for fungal viability and growth. researchgate.net By inhibiting this enzyme, compounds like RO-09-4609 can effectively disrupt fungal processes. researchgate.net Other benzofuran derivatives, such as amiodarone, have been found to mobilize intracellular calcium, a mechanism thought to be a key part of its fungicidal activity. researchgate.net The investigation of various benzofuran derivatives has revealed that their antifungal action can lead to morphological changes in fungi like Aspergillus fumigatus and Candida albicans. nih.gov

The structural diversity of benzofuran derivatives allows them to interact with a wide range of microbial targets, making them a promising scaffold for the development of new antimicrobial agents to combat drug-resistant pathogens. nih.govrsc.orgrsc.org

Antibacterial Activities and Mechanisms against Pathogenic Strains

Benzofuran derivatives have demonstrated notable antibacterial activity against a variety of pathogenic bacteria. nih.govacs.org Their mechanisms of action are diverse and often depend on the specific substitutions on the benzofuran core.

Recent research has highlighted the efficacy of novel benzofuran derivatives containing disulfide moieties against plant pathogenic bacteria such as Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicola (Xoc), and Xanthomonas axonopodis pv. citri (Xac). acs.orgnih.govfigshare.com One particularly potent compound, designated as V40, exhibited significantly better in vitro antibacterial activity against these strains compared to conventional bactericides. acs.orgnih.govfigshare.com Proteomic analysis and enzyme activity assays suggest that the antibacterial mechanism of V40 may involve two primary pathways, leading to its bactericidal effect. acs.org

Structure-activity relationship (SAR) studies have provided valuable insights into the features that enhance antibacterial potency. For instance, the presence of electron-withdrawing groups, particularly at the ortho position of the benzofuran ring and the para position of an attached aryl ring, tends to increase antibacterial activity. nih.gov Conversely, electron-donating groups have been found to weaken this activity. nih.gov The hydrophilic-hydrophobic balance of the molecule is another critical determinant of its biological activity. nih.gov

Some benzofuran derivatives have been shown to target bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. mdpi.com For example, certain pyrazole-substituted benzofuran derivatives exhibit a strong binding affinity for both subunits of the bacterial DNA gyrase complex. mdpi.com

Table 1: Antibacterial Activity of Selected Benzofuran Derivatives

Compound Pathogen Activity Reference
V40 Xanthomonas oryzae pv. oryzae (Xoo) EC50: 0.28 µg/mL acs.orgnih.govfigshare.com
V40 Xanthomonas oryzae pv. oryzicola (Xoc) EC50: 0.56 µg/mL acs.orgnih.govfigshare.com
V40 Xanthomonas axonopodis pv. citri (Xac) EC50: 10.43 µg/mL acs.orgnih.govfigshare.com
Compound 23 Various bacterial strains MIC: 29.76-31.96 mmol/L nih.gov
Compound 24 Various bacterial strains MIC: 29.76-31.96 mmol/L nih.gov
2-salicyloylbenzofuran derivatives Gram-positive bacterial strains MIC: 0.06–0.12 mM rsc.org
Fused benzofuran derivatives Pseudomonas chinchori MIC: 25 μg/mL nih.gov

Antiviral Activities and Mechanisms (e.g., Anti-HIV)

The benzofuran scaffold has proven to be a valuable template for the development of antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). nih.govnih.govresearchgate.net Novel pyrazole (B372694) derivatives synthesized from 3-benzoylbenzofurans have shown promise as potent HIV inhibitors. nih.gov

Studies on these derivatives have revealed multiple mechanisms of action. Some 3-benzoylbenzofuran compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Their pyrazole derivatives, on the other hand, have been found to inhibit HIV entry. nih.gov Furthermore, some of these compounds exhibit inhibitory activity against HIV-1 protease, with one pyrazole derivative, 5f, showing competitive inhibition of this enzyme. nih.gov The conversion of the benzofuran scaffold to a pyrazole has been observed to decrease the cytotoxicity of the compounds, which is a desirable characteristic for potential HIV treatments. nih.gov

Other benzofuran derivatives have also demonstrated significant anti-HIV activity, with some compounds showing higher potency than the established drug Atevirdine. nih.gov These derivatives have been shown to inhibit HIV-1 reverse transcriptase. nih.gov Additionally, certain benzofuran-5-carbonyl derivatives have exhibited inhibitory activity against the HCV NS3-4A protease, although with weaker potency than the standard VX-950. nih.gov

Table 3: Anti-HIV Activity of Selected Benzofuran Derivatives

Compound HIV Strain/Target Activity (IC50) Mechanism Reference
4b Q23 pseudovirus 0.49 ± 0.11 μM Non-nucleoside reverse transcriptase inhibitor nih.gov
4b CAP210 pseudovirus 0.12 ± 0.05 μM Non-nucleoside reverse transcriptase inhibitor nih.gov
5f Q23 pseudovirus 0.39 ± 0.13 μM HIV entry inhibitor, Protease inhibitor nih.gov
5f CAP210 pseudovirus 1.00 ± 0.15 μM HIV entry inhibitor, Protease inhibitor nih.gov
5f HIV-1 Protease 31.59 ± 3.83 μM Protease inhibitor nih.gov
3g - - Non-nucleoside reverse transcriptase inhibitor, Mild HIV-1 protease inhibitor nih.gov
5h - - HIV entry inhibitor, Mild HIV-1 protease inhibitor nih.gov
10, 11, 3, 4 HIV-1 Reverse Transcriptase Notably potent HIV-1 RT inhibitory activity nih.gov

Other Relevant Mechanistic Biological Activities of Benzofuran Derivatives

Beyond their antimicrobial and antiviral properties, benzofuran derivatives exhibit a range of other significant biological activities, including anti-inflammatory and antioxidant effects, as well as interactions with key cellular receptors.

Anti-inflammatory Mechanisms

Benzofuran derivatives have demonstrated significant anti-inflammatory properties through various mechanisms. mdpi.comnih.govijbcp.com One key mechanism involves the inhibition of the NF-κB and MAPK signaling pathways, which are crucial regulators of inflammation. mdpi.com For example, a piperazine/benzofuran hybrid compound, 5d, was found to significantly inhibit the phosphorylation of key proteins in these pathways, including IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38. mdpi.com This inhibition leads to a dose-dependent downregulation of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.com

Other benzofuran derivatives have been shown to exert their anti-inflammatory effects by inhibiting the production of inflammatory mediators like interleukin-1 (IL-1) and IL-8. nih.gov Some compounds also exhibit inhibitory activity against COX-1, COX-2, and lipoxygenase (LOX) enzymes. nih.gov The presence of fluorine, bromine, hydroxyl, and/or carboxyl groups on the benzofuran scaffold appears to enhance these biological effects. nih.gov

Table 4: Anti-inflammatory Activity of Selected Benzofuran Derivatives

Compound Mechanism Effect Reference
5d Inhibition of NF-κB and MAPK signaling pathways Inhibits NO generation (IC50 = 52.23 ± 0.97 μM) mdpi.com
Fluorinated benzofuran derivatives Inhibition of inflammatory mediators IC50 values ranging from 1.2 to 20.5 µM for IL-6, CCL2, NO, and PGE2 nih.gov
Benzofuran-3(2H)-one derivative I - Reduced TNF, IL-1, and IL-8 by 93.8%, 98%, and 71% respectively nih.gov
2-aroylbenzofuran II Inhibition of NO production and NF-κB transcription Promising anti-inflammatory impacts nih.gov
Benzofuran compound IV COX-1, COX-2, and LOX suppression Potent anti-inflammatory impact nih.gov

Antioxidant Activities and Mechanistic Insights

Benzofuran derivatives are recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. scholarena.comnih.govrsc.org The antioxidant mechanism can proceed through several pathways, including hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). scholarena.com

Theoretical studies using density functional theory (DFT) have shown that the preferred mechanism is influenced by the solvent environment. scholarena.comrsc.orgresearchgate.net In the gas phase and non-polar solvents, the HAT mechanism is generally favored, while the SPLET mechanism is more likely in polar environments. scholarena.comrsc.orgresearchgate.net The nature of substituents on the benzofuran ring also plays a crucial role. Electron-withdrawing groups can decrease bond dissociation enthalpies (BDEs), while electron-donating groups are beneficial for decreasing ionization potentials (IPs). scholarena.com

For instance, benzofuran thiazolidinone derivatives have been identified as potent antioxidants, with some compounds exhibiting antioxidant properties comparable to Trolox, a well-known antioxidant. scholarena.com The transformation of a chroman skeleton, as seen in Vitamin E, to a benzofuran skeleton has been reported to increase antioxidant activity. nih.gov

Table 5: Antioxidant Activity of Selected Benzofuran Derivatives

Compound/Derivative Class Method Key Findings Reference
Benzofuran thiazolidinone derivatives (e.g., 4d) DFT study Predicted to be highly active, comparable to Trolox scholarena.com
Benzofuran Schiff base derivatives DFT study Potent free radical scavengers scholarena.com
Benzofuran–stilbene hybrid compounds DFT study HAT mechanism in gas phase, SPLET in polar solvents rsc.orgresearchgate.net
Substituted benzofuran derivatives (6a, 6b, 6d, 6h, 6o, 6p, 6r) DPPH method Showed very good antioxidant activity nih.gov

Receptor Agonism/Antagonism (e.g., S1P1 receptor agonism for MS models)

Benzofuran derivatives have emerged as potent and selective agonists of the sphingosine-1-phosphate receptor subtype 1 (S1P1), a G-protein-coupled receptor that plays a key role in regulating lymphocyte trafficking. nih.govnih.govresearchgate.net This makes them promising candidates for the treatment of autoimmune diseases like multiple sclerosis (MS). nih.govnih.govresearchgate.netcncb.ac.cnfigshare.com

One such derivative, 1-((4-(5-benzylbenzofuran-2-yl)-3-fluorophenyl)methyl)azetidine-3-carboxylic acid (compound 18), is a potent S1P1 agonist with over 1000-fold selectivity over the S1P3 receptor. nih.govnih.gov Agonism of the S1P3 receptor is associated with undesirable chronotropic side effects. nih.gov Compound 18 has demonstrated excellent oral bioavailability and efficacy in a mouse experimental autoimmune encephalomyelitis (EAE) model of relapsing MS, significantly reducing blood lymphocyte counts. nih.govnih.govfigshare.com

The development of these selective S1P1 agonists represents a significant advancement over non-selective S1P receptor agonists like FTY-720, which activate multiple S1P receptor subtypes. nih.gov The benzofuran scaffold has been instrumental in designing these potent and selective immunomodulators. nih.govresearchgate.net

Table 6: S1P1 Receptor Agonism of a Benzofuran Derivative

Compound Receptor Selectivity In Vivo Efficacy Reference
1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid (18) S1P1 >1000x over S1P3 Significantly reduced blood lymphocyte counts in a mouse EAE model of MS nih.govnih.govfigshare.com

Anti-parasitic Mechanisms

The anti-parasitic action of benzofuran derivatives encompasses a range of mechanisms, targeting vital cellular processes within various parasites. Research has illuminated several key pathways through which these compounds exert their effects, from disrupting ion homeostasis to inhibiting crucial enzymes and structural proteins.

One significant mechanism involves the disruption of intracellular calcium (Ca²⁺) homeostasis. A study on a specific benzofuran derivative demonstrated its ability to induce a significant increase in cytosolic Ca²⁺ in Trypanosoma cruzi epimastigotes. This is achieved by collapsing the mitochondrial membrane potential and alkalinizing the acidocalcisomes, which are acidic calcium stores in the parasite. The subsequent Ca²⁺ overload leads to parasite death.

Another critical target for benzofuran derivatives is the parasite's cytoskeleton. Dihydrobenzofuran neolignans have been shown to possess anti-protozoal properties against T. cruzi by destabilizing the dynamics of tubulin and microtubules. This interference with the cytoskeleton disrupts cell division and other essential cellular functions, ultimately leading to parasite demise.

Furthermore, some benzofuran derivatives are believed to interfere with the parasite's DNA. Cationically substituted 2-phenylbenzofurans, for instance, are thought to accumulate in the kinetoplast of trypanosomatids, a network of circular DNA within the mitochondrion. By binding to the DNA minor groove, they can impair the function of DNA-dependent enzymes, leading to errors in replication and degradation of DNA, which is fatal for the parasite.

In the context of Leishmania, the oxygen atom of the benzofuranone moiety has been identified as crucial for antileishmanial activity. While the precise molecular target is not fully elucidated, it is suggested that this feature is essential for the compound's interaction with its biological target.

Structure-Activity Relationship (SAR) Elucidation for Benzofuran Deriv (herz) Bioactivity

Impact of Substituent Position and Nature on Activity

The anti-parasitic efficacy of benzofuran compounds is highly sensitive to the substituents attached to the benzofuran scaffold.

For anti-trypanosomal activity, a study of polysubstituted benzofurans revealed that the nature of the acyl group at the 3-position significantly influences activity against Trypanosoma brucei. For instance, derivatives with a 3-phenylpropanoyl or a cinnamoyl group at this position exhibited notable activity. In a series of cationically substituted 2-phenylbenzofurans, the introduction of methoxy (B1213986) or hydroxy groups at the 7- and/or 2'-positions resulted in derivatives with high selectivity against T. b. rhodesiense, Plasmodium falciparum, and Leishmania donovani.

In the case of antimalarial benzimidazole (B57391) derivatives, the inclusion of a phenol (B47542) group within a benzofuran ring was found to abolish the activity, highlighting the critical role of specific substitutions in modulating bioactivity.

Regarding antileishmanial activity, for (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones, the presence of substituents on the benzofuranone ring generally diminished activity, with the exception of a 7-methoxy group, which led to superior activity. This suggests that the binding site for this part of the molecule has limited space. Specifically, the 7-methoxy substituted benzofuranone demonstrated the highest activity against L. donovani axenic amastigotes.

For anthelmintic and antimicrobial potency, electron-withdrawing groups at the 5th position of the benzofuran ring have been shown to increase the potency.

The following table summarizes the impact of various substituents on the anti-parasitic activity of benzofuran derivatives based on available research findings.

ParasiteCompound SeriesFavorable SubstituentsUnfavorable SubstituentsReference
Trypanosoma bruceiPolysubstituted benzofurans3-Phenylpropanoyl, Cinnamoyl at C-3- nih.gov
T. b. rhodesiense, P. falciparum, L. donovaniCationically substituted 2-phenylbenzofuransMethoxy or hydroxy at C-7 and/or C-2'- nih.gov
Plasmodium falciparumBenzimidazole-benzofuran hybrids-Phenol group in the benzofuran ring
Leishmania donovani(Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones7-Methoxy on the benzofuranone ringMost other substituents on the benzofuranone ring nih.gov
Helminths/MicrobesBenzofuran derivativesElectron-withdrawing groups at C-5-

Identification of Pharmacophoric Features for Benzofuran Deriv (herz)

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For anti-parasitic benzofuran derivatives, several key pharmacophoric features have been identified.

A crucial feature for many anti-parasitic benzofurans is the presence of cationic groups. In 2-phenylbenzofurans, dicationic amidine or related functionalities have been shown to be vital for potent activity against trypanosomes and Leishmania. These positively charged groups are believed to facilitate interaction with and accumulation within the negatively charged environment of the parasite's DNA.

The benzofuran core itself serves as a critical scaffold. The oxygen atom within the furan (B31954) ring, particularly in benzofuranone derivatives, has been highlighted as essential for antileishmanial activity, suggesting it may act as a hydrogen bond acceptor or be involved in other key interactions with the biological target.

Furthermore, the presence of specific aromatic and hydrophobic regions is important. In 2-arylbenzofurans, the nature and substitution pattern of the 2-phenyl ring significantly modulate activity, indicating its involvement in binding interactions, likely through hydrophobic or π-stacking interactions.

A generalized pharmacophore model for anti-parasitic benzofuran derivatives could be proposed to include:

A central benzofuran scaffold.

One or two cationic centers, often amidines, for interaction with parasitic DNA.

An appropriately substituted aromatic ring at the 2-position for hydrophobic and/or π-stacking interactions.

Specific hydrogen bond donors or acceptors at key positions on the benzofuran ring to enhance target binding and selectivity.

Conformational Effects on Biological Response

The three-dimensional conformation of a benzofuran derivative plays a significant role in its biological activity. The relative orientation of the substituents and the planarity of the benzofuran ring system can influence how the molecule fits into the binding site of its biological target.

For instance, in a series of benzofuran derivatives designed as tubulin polymerization inhibitors, the presence of a substituent at the C-2 position was found to maintain a conformational bias, ensuring the molecule remains in a specific cis-conformation. This preferred conformation is likely crucial for its interaction with the tubulin protein.

Exploration of Benzofuran Deriv Herz in Advanced Applications

Lead Compound Development in Pre-clinical Drug Discovery (excluding clinical human trials)

Benzofuran (B130515) derivatives are considered privileged structures in drug discovery, with research focusing on their development as novel therapeutic agents for a variety of diseases. nih.gov

Scaffolds for Novel Therapeutic Agents

The benzofuran scaffold is a fundamental component in the design of new therapeutic agents due to its versatile biological activity. nih.gov It is a key structural unit in many biologically active compounds, both natural and synthetic, and has been shown to possess a wide array of therapeutic properties, including anticancer and antimicrobial activities. nih.govnih.gov

In the realm of oncology, benzofuran derivatives have emerged as promising candidates for the development of anticancer agents. researchgate.net The substitution at specific positions of the benzofuran core can lead to new derivatives with unique structural features and enhanced therapeutic value. ijrpc.com For instance, the introduction of a hydroxyl group at the C-6 position of the benzofuran ring has been found to be essential for the antibacterial activity of certain derivatives. researchgate.net Hybrid molecules incorporating benzofuran with other heterocyclic systems like pyrazoline and thiazole (B1198619) have also demonstrated significant antimicrobial and anticancer activities. researchgate.net

The following table summarizes the preclinical data for selected benzofuran derivatives as scaffolds for novel therapeutic agents:

Compound/DerivativeTarget/ApplicationKey Findings
Benzofuran-5-ol (B79771) derivatives AntifungalCompletely inhibited the growth of all tested fungal species at MIC levels of 1.6-12.5 μg/mL. nih.gov
6-hydroxy-benzofuran derivatives AntibacterialExhibited excellent antibacterial activities against all tested strains (MIC80 = 0.78-3.12 μg/mL). researchgate.net
Benzofuran ketoxime derivatives Antibacterial/AntifungalOne derivative was highly active against S. aureus (MIC = 0.039 μg/mL), while others showed good activity against C. albicans (MIC = 0.625-2.5 μg/mL). nih.gov
1-(thiazol-2-yl)pyrazoline derivative Antibacterial/AntifungalShowed excellent activity against gram-negative bacteria and remarkable activity against C. albicans. researchgate.net

Pre-clinical Efficacy Studies in Animal Models (e.g., EAE model for MS)

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for human multiple sclerosis (MS), a debilitating inflammatory demyelinating disease of the central nervous system. nih.gov This model is crucial for the preclinical evaluation of potential new therapies for MS. nih.gov

A novel benzofuran-based derivative, 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid, has been identified as a potent and selective agonist of the S1P1 receptor. nih.govgoogle.com In a preclinical study using a mouse EAE model of relapsing MS, this compound demonstrated significant efficacy. nih.govgoogle.com An oral dose of 0.3 mg/kg resulted in a significant reduction in blood lymphocyte counts 24 hours post-dose and showed efficacy in the EAE model. nih.govgoogle.com

The table below presents the preclinical efficacy data for this benzofuran derivative in the EAE model:

CompoundAnimal ModelDoseKey Efficacy EndpointResult
1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid Mouse EAE model of relapsing MS0.3 mg/kg (oral)Reduction in blood lymphocyte countsSignificant reduction 24h post-dose. nih.govgoogle.com
Efficacy in EAE modelDemonstrated efficacy. nih.govgoogle.com

Prodrug Design Strategies for Benzofuran Deriv (herz) (if applicable)

Prodrug design is a strategy employed to overcome undesirable properties of a drug candidate, such as poor solubility or rapid metabolism. A glycine (B1666218) prodrug of a tubulin polymerization inhibitor based on the benzofuran scaffold has been synthesized and evaluated. This prodrug was designed to enhance the in vivo applicability of the parent compound.

In a preclinical in vivo model using rat breast cancer tumors, administration of the glycine prodrug at a dose of 30 mg/kg led to a rapid decrease in oxygen saturation in the tumor tissues, a finding consistent with vascular disruption. This demonstrates the potential of prodrug strategies to develop benzofuran derivatives into effective therapeutic agents.

Agrochemical Research Applications of Benzofuran Deriv (herz)

Benzofuran derivatives have also been explored for their potential applications in agriculture as pesticides.

Development of Insecticidal Agents

Certain benzofuran derivatives have been investigated for their insecticidal properties. A patent has described the use of benzofuran derivatives in pesticidal compositions, highlighting their potential as insecticides, acaricides, and/or nematocides.

The following table details the findings on the insecticidal activity of specific benzofuran derivatives:

Compound ClassTarget Organism/SystemKey Findings
Benzofuran derivatives General pesticidesExhibit useful pesticidal, particularly insecticidal, acaricidal, and/or nematocidal effects.

Fungicidal and Herbicidal Applications

The benzofuran scaffold has been utilized in the development of agents with fungicidal and herbicidal activities.

Fungicidal Applications

Benzofuran derivatives have shown promise as antifungal agents against various plant pathogens. For instance, benzofuran-5-ol derivatives have demonstrated potent antifungal activity, completely inhibiting the growth of several fungal species at low concentrations. nih.gov Another study reported that certain synthetic benzofuran derivatives exhibited significant antifungal activity against Candida albicans. researchgate.net A patent also describes antimicrobial compositions containing benzofuran and benzothiophene (B83047) derivatives.

The table below summarizes the fungicidal activity of selected benzofuran derivatives:

Compound/DerivativeTarget FungiActivity (MIC)
Benzofuran-5-ol derivatives Various fungal species1.6-12.5 μg/mL. nih.gov
Benzofuran ketoxime derivatives Candida albicans0.625-2.5 μg/mL. nih.gov
1-(thiazol-2-yl)pyrazoline derivative Candida albicansRemarkable activity. researchgate.net

Herbicidal Applications

While the exploration of benzofuran derivatives as herbicides is an area of interest, specific efficacy data from the provided search results is limited. One patent document mentions herbicidal compositions that contain hydrogenated furan (B31954) and pyran derivatives, suggesting the potential of related structures in weed control. However, detailed studies on the herbicidal activity of specific benzofuran derivatives were not prominently featured in the provided search results. Further research is needed to fully elucidate the potential of the benzofuran scaffold in the development of novel herbicides.

Materials Science and Optoelectronic Applications of Benzofuran Deriv (herz)

Benzofuran derivatives have garnered significant attention in materials science due to their versatile electronic and optical properties. Their fused ring structure provides a rigid and planar backbone, which is advantageous for creating highly ordered thin films, a crucial aspect for efficient charge transport in electronic devices. The inherent characteristics of these compounds, such as thermal stability, high fluorescence quantum yields, and tunable electrochemical behavior, make them prime candidates for a variety of advanced applications. nih.gov

Organic Photovoltaics and Field-Effect Transistors

Benzofuran derivatives are increasingly utilized in the development of organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). Their structural versatility allows for the fine-tuning of their electronic properties to meet the specific demands of these devices.

In the realm of OFETs, benzofuran-containing molecules have demonstrated impressive performance. For instance, a multifunctional semiconductor molecule, 2,7-diphenylbenzo nih.govrsc.orgthieno[3,2-b]benzofuran (BTBF-DPh), has been synthesized and applied in OFETs. acs.org Thin-film transistors fabricated with BTBF-DPh exhibited a carrier mobility of 0.181 cm² V⁻¹ s⁻¹, a value comparable to many high-performing thiophene-based materials. acs.org The dense, close-packed structure and extended π-conjugation of this molecule facilitate efficient charge transport. acs.org Another key area of application is in organic phototransistors (OPTs), where BTBF-DPh-based devices have shown a maximum responsivity of 2.07 × 10³ A W⁻¹ and a detectivity of 5.6 × 10¹⁵ Jones. acs.org

Furthermore, benzofuran derivatives containing a thiophene (B33073) ring, such as benzothieno[3,2-b]benzothiophene (BTBT), are pivotal in constructing highly efficient organic photovoltaics and other photoelectronic devices. nih.govacs.org The introduction of a benzofuran unit into heteroacenes has been shown to enhance planarity and conjugation, leading to stronger molecular aggregation and denser π-π stacking. researchgate.net This improved molecular arrangement results in better charge transport properties. researchgate.net

The strategic design of benzofuran derivatives continues to be a promising avenue for advancing the performance of organic electronic devices.

Table 1: Performance of Benzofuran Derivatives in Organic Field-Effect Transistors

Compound Device Type Carrier Mobility (cm² V⁻¹ s⁻¹) Responsivity (A W⁻¹) Detectivity (Jones) Reference
2,7-diphenylbenzo nih.govrsc.orgthieno[3,2-b]benzofuran (BTBF-DPh) OFET 0.181 - - acs.org
2,7-diphenylbenzo nih.govrsc.orgthieno[3,2-b]benzofuran (BTBF-DPh) OPT - 2.07 × 10³ 5.6 × 10¹⁵ acs.org
Pyrrole derivative with benzofuran unit OTFT 0.025 - - researchgate.net

Nonlinear Optical (NLO) Properties

Benzofuran derivatives are emerging as a significant class of materials for nonlinear optics (NLO). NLO materials are crucial for applications in optical switching, signal processing, and optical memory devices. acs.org The NLO response of a molecule is related to its linear and nonlinear polarizabilities. acs.org

Research has shown that the introduction of donor and acceptor substituents can modulate the optical properties of benzofuran. researchgate.net For example, a polymer synthesized through Knoevenagel polycondensation, which incorporates an NLO chromophore with a benzofuran backbone, exhibited a large off-diagonal tensor component, a desirable characteristic for NLO applications. nih.gov

Computational studies, such as Natural Bond Orbital (NBO) analysis, have been employed to understand the charge transfer characteristics within these molecules, which are significant for their NLO features. acs.org These analyses help in designing new multifunctional fluorescent probes with tailored NLO properties. researchgate.net The strategic placement of electron-donating and electron-withdrawing groups on the benzofuran scaffold allows for the fine-tuning of the molecule's hyperpolarizability, a key parameter for NLO activity.

Fluorescent Sensor Development

The inherent fluorescence of many benzofuran derivatives makes them excellent candidates for the development of fluorescent sensors. researchgate.net These sensors can be designed to detect a variety of analytes, including metal ions and pH changes.

For instance, intramolecular cyclization of Green Fluorescent Protein chromophores (GFPc) containing an arylethynyl ortho-substituent results in aryl-substituted benzofuran derivatives. rsc.org Some of these compounds exhibit significantly enhanced fluorescence at red-shifted emission wavelengths compared to the original GFPc structure. rsc.orgku.dk This tunability of fluorescence is a key feature for developing sensitive and selective sensors.

The solvatochromic behavior of benzofuran derivatives, where their fluorescence properties change with the polarity of the solvent, is another important aspect for sensor development. nih.gov This property can be exploited to create sensors that can probe the local environment. Furthermore, studies have explored the use of benzofuran derivatives as fluorescent markers in single-photon studies for medical imaging, where they can be conjugated to proteins. nih.gov

Electroluminescent Materials and Optoelectronic Devices

Benzofuran derivatives are widely investigated for their applications as electroluminescent materials in organic light-emitting diodes (OLEDs). nih.govresearchgate.net Their favorable properties include high quantum yields, thermal stability, and the ability to emit blue light, a crucial color for full-color displays. nih.gov

A notable example is the multifunctional semiconductor molecule, 2,7-diphenylbenzo nih.govrsc.orgthieno[3,2-b]benzofuran (BTBF-DPh). OLEDs using this material as the emissive layer demonstrated blue emission with CIE coordinates of (0.151, 0.069), a maximum current efficiency of 2.96 cd A⁻¹, and an external quantum efficiency of 4.23%. acs.org The improved photoluminescence performance is attributed to the suppression of exciton (B1674681) quenching due to weakened dipole-dipole interactions and reduced spin-orbit coupling. acs.org

Other derivatives, such as benzofuran-fused phospholes, have also shown potential as emitters in OLEDs. nih.gov Additionally, fluorobenzofuran has been utilized as a high triplet energy host material in the design of green phosphorescent OLEDs. nih.gov The development of novel aza-dibenzofuran compounds has also been pursued for use as host materials in the emissive layer of OLEDs, aiming for improved stability, efficiency, and lifetime. google.com

Table 2: Electroluminescent Properties of Benzofuran Derivatives in OLEDs

Compound Role in OLED Emission Color CIE Coordinates Max. Current Efficiency (cd A⁻¹) External Quantum Efficiency (%) Reference
2,7-diphenylbenzo nih.govrsc.orgthieno[3,2-b]benzofuran (BTBF-DPh) Emissive Layer Blue (0.151, 0.069) 2.96 4.23 acs.org
Benzofuran-fused phosphole Emitter - - - - nih.gov
Fluorobenzofuran Host Material Green (phosphorescent) - - - nih.gov

Future Research Directions and Challenges in Benzofuran Deriv Herz Chemistry and Biology

Development of More Sustainable and Efficient Synthetic Routes

Key approaches in this area include:

Transition Metal Catalysis: The use of transition metals like palladium, copper, and ruthenium as catalysts is a powerful tool for constructing complex benzofuran (B130515) structures. numberanalytics.comnih.gov These methods, which include cross-coupling and cyclization reactions, offer high efficiency and selectivity. numberanalytics.comacs.org For instance, copper-catalyzed reactions have been employed for the gram-scale synthesis of certain benzofuran derivatives. nih.gov

One-Pot Syntheses: Multi-component reactions that allow for the construction of complex benzofuran scaffolds in a single step are highly sought after for their efficiency. numberanalytics.comacs.org These reactions reduce the number of purification steps, saving time and resources.

Green Chemistry Approaches: The use of eco-friendly solvents, such as deep eutectic solvents, and catalysts is a growing trend. acs.org Additionally, methods that proceed under milder reaction conditions and with higher atom economy are being actively explored.

Novel Reaction Methodologies: Researchers are investigating innovative reaction pathways, such as C-H activation and photochemical reactions, to functionalize the benzofuran ring directly and create complex ring systems. numberanalytics.com Free radical cyclization cascades and reactions involving proton quantum tunneling are also being explored for the synthesis of intricate polycyclic benzofuran compounds. rsc.orgscienceopen.com

Despite these advancements, challenges related to the scalability of many synthetic methods and the control of regioselectivity in complex syntheses persist. numberanalytics.com

Advanced Mechanistic Studies at the Molecular and Cellular Level

A deeper understanding of how benzofuran derivatives exert their biological effects is crucial for the rational design of more potent and selective therapeutic agents. Future research will increasingly focus on elucidating the precise molecular and cellular mechanisms of action.

Areas of investigation include:

Target Identification and Validation: Identifying the specific proteins, enzymes, or nucleic acids that benzofuran derivatives interact with is a primary objective. For example, some derivatives have been found to inhibit enzymes like chorismate mutase and VEGFR-2. acs.orgnih.gov

Pathway Analysis: Researchers are working to understand how these interactions translate into broader cellular effects. For instance, some benzofuran derivatives have been shown to inhibit the HIF-1 pathway in cancer cells or induce apoptosis through the generation of reactive oxygen species (ROS). monash.edufrontiersin.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies: A detailed analysis of how the chemical structure of a benzofuran derivative influences its biological activity is essential for optimizing lead compounds. nih.govresearchgate.net These studies help in identifying the key functional groups and structural features responsible for a desired therapeutic effect. nih.gov

Molecular Modeling and Simulation: Computational techniques such as molecular docking and molecular dynamics simulations are being used to visualize and understand the interactions between benzofuran derivatives and their biological targets at an atomic level. mdpi.com These studies can predict binding affinities and help in the design of new compounds with improved properties. mdpi.com

Examples of Mechanistic Insights into Benzofuran Derivatives
Compound/Derivative ClassObserved Biological EffectProposed Mechanism of ActionKey Research Findings
Benzofuran-based chalconesAnticancer activity against various cell linesInhibition of VEGFR-2, induction of apoptosisCompound 4g showed significant inhibitory activity against HeLa and HCC1806 cells and was found to bind to the active site of VEGFR-2. nih.gov
Moracin N (MAN)Anticancer activity in human non-small cell lung cancer (NSCLC)Induction of mitochondrial apoptosis and autophagy via ROS generationMAN treatment led to ROS accumulation, which in turn triggered both apoptotic and autophagic cell death pathways. frontiersin.org
2-Arylbenzofuran derivativesInhibition of butyrylcholinesterase (BChE)Competitive inhibition, with interactions such as π–π stacking and hydrogen bonding with the enzyme's active siteCathafuran C exhibited potent and selective BChE inhibition, suggesting its potential for Alzheimer's disease treatment. mdpi.com
General Benzofuran DerivativesAnticancer activityInduction of apoptosisStudies have shown that various benzofuran derivatives can increase the activity of caspase 3/7, key executioners of apoptosis. nih.gov

Integration of Artificial Intelligence and Machine Learning in Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of new benzofuran derivatives. These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design-build-test-learn cycle.

Future applications in this domain include:

Predictive Modeling: ML models can be trained to predict the biological activity of novel benzofuran derivatives based on their chemical structure. nih.gov This can help prioritize which compounds to synthesize and test, saving significant time and resources.

De Novo Drug Design: AI algorithms can be used to design entirely new benzofuran-based molecules with desired properties. These models can explore a vast chemical space to identify promising candidates that may not be conceived through traditional methods.

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML can enhance QSAR studies by identifying complex, non-linear relationships between chemical structure and biological activity. researchgate.net

ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates is a critical part of the development process. AI and ML models can be used to forecast these properties early on, helping to reduce the likelihood of late-stage failures.

The success of these approaches relies heavily on the availability of large, high-quality datasets of benzofuran derivatives and their associated biological activities.

Exploration of Novel Benzofuran Architectures for Enhanced Bioactivity and Selectivity

The core benzofuran scaffold offers a versatile platform for chemical modification, and the exploration of novel molecular architectures is a key strategy for enhancing bioactivity and selectivity. nih.gov

Future research will likely focus on:

Hybrid Molecules: The fusion of the benzofuran ring with other pharmacologically active moieties, such as pyrazole (B372694) or chalcone, has shown promise in creating compounds with enhanced anticancer or anti-inflammatory properties. rsc.org

Macrocyclic Benzofurans: The synthesis of large, cyclic structures containing the benzofuran motif is an emerging area. rsc.orgscienceopen.com These complex molecules can have unique binding properties and may be effective against challenging targets like the hepatitis C virus. rsc.orgscienceopen.com

Polycyclic Benzofurans: The construction of multi-ring systems incorporating the benzofuran nucleus can lead to compounds with novel three-dimensional shapes and improved target specificity. rsc.orgscienceopen.com

Diverse Substitution Patterns: Systematically exploring the effects of different substituents at various positions on the benzofuran ring is crucial for fine-tuning the biological activity and physicochemical properties of these compounds. nih.gov

The development of synthetic methods capable of producing these complex architectures with high precision and efficiency will be a significant challenge.

Uncovering Undiscovered Biological Targets and Pathways

While benzofuran derivatives have been shown to interact with a number of known biological targets, it is likely that many more remain to be discovered. nih.govnih.gov Identifying these novel targets and the associated cellular pathways will open up new avenues for therapeutic intervention.

Strategies for uncovering new targets include:

Phenotypic Screening: Testing libraries of benzofuran derivatives in cell-based or whole-organism assays can identify compounds with interesting biological effects without prior knowledge of their target.

Chemical Proteomics: This approach uses chemical probes based on active benzofuran derivatives to "fish out" their protein binding partners from complex biological samples.

Target-Free Approaches: Techniques such as thermal proteome profiling can identify protein targets by observing changes in protein stability upon compound binding.

Expanding the "Neuroprotective Chemical Space": Researchers are exploring benzofuran scaffolds from natural sources, such as fungi, to identify new compounds with neuroprotective properties for conditions like Alzheimer's disease. nih.gov

Q & A

Q. What are common synthetic strategies for benzofuran derivatives, and how are stereochemical outcomes controlled?

Benzofuran derivatives are synthesized via methods such as Michael addition, cyclization of phenols with ethyl 4-chloroacetate, or coupling of conjugated dienynes with Fischer carbene complexes . For chiral derivatives, N-tert-butanesulfinamide is used to induce enantioselectivity, with piperidine or anhydrous zinc chloride as catalysts to optimize stereochemical outcomes . Structural confirmation relies on NMR, crystallography (e.g., CCDC 2235079), and mass spectrometry .

Q. How are benzofuran derivatives initially screened for biological activity in preclinical studies?

Early-stage evaluation involves in vitro assays (e.g., cytotoxicity against cancer cell lines, antimicrobial susceptibility testing) followed by in vivo models (e.g., murine tumor growth inhibition or neuroprotective efficacy in Alzheimer’s disease models) . Selective toxicity is assessed by comparing effects on cancerous vs. normal cells, often using apoptosis markers like caspase-3 activation .

Q. What structural features of benzofuran derivatives correlate with antimicrobial activity?

Substituents like halogens (e.g., chlorophenyl groups) enhance interactions with bacterial enzymes or membranes. In vitro studies against Gram-positive (S. aureus) and Gram-negative (E. coli) strains guide optimization, with MIC (Minimum Inhibitory Concentration) values used to rank potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzofuran derivatives (e.g., neuroprotective vs. cytotoxic effects)?

Contradictions may arise from differences in assay conditions (e.g., zinc concentration in amyloid-beta aggregation studies) or model systems (cell lines vs. primary neurons) . Meta-analyses of dose-response curves and mechanistic studies (e.g., fluorescence assays for protein disaggregation) clarify context-dependent effects .

Q. What strategies improve the selectivity of benzofuran derivatives for specific therapeutic targets?

Structure-Activity Relationship (SAR) studies optimize substituents:

  • Anticancer : Methyl or ethoxy groups at C-3/C-6 enhance cytotoxicity by disrupting tubulin polymerization .
  • Neuroprotective : Hydrophobic side chains (e.g., nonenyl groups) increase blood-brain barrier penetration and amyloid-beta binding . Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2 or 5-HT receptors .

Q. How are computational methods integrated into the design of benzofuran-based therapeutics?

Molecular dynamics simulations model interactions with biological targets (e.g., MDMA-like effects on monoamine transporters) . QSAR (Quantitative Structure-Activity Relationship) analyses identify physicochemical descriptors (logP, polar surface area) linked to bioavailability . Machine learning prioritizes derivatives for synthesis based on multi-parametric optimization .

Methodological Considerations

  • Data Validation : Cross-validate in vitro findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) .
  • Toxicology : Assess environmental impact via aquatic toxicity testing (e.g., OECD Guidelines) and murine LD50 studies .
  • Crystallography : Use CCDC-deposited data (e.g., 2235079) to resolve stereochemical ambiguities in synthetic intermediates .

Key Challenges

  • Synthetic Scalability : Multi-step routes (e.g., chiral induction) may require flow chemistry or enzymatic catalysis to improve yields .
  • Selectivity vs. Potency : Balancing target specificity (e.g., kinase inhibition) with off-target effects remains critical for lead optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.